molecular formula C23H21Cl2FN4O3 B1662824 Poziotinib CAS No. 1092364-38-9

Poziotinib

Cat. No.: B1662824
CAS No.: 1092364-38-9
M. Wt: 491.3 g/mol
InChI Key: LPFWVDIFUFFKJU-UHFFFAOYSA-N
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Description

Poziotinib is an orally active, irreversible pan-HER tyrosine kinase inhibitor (TKI) targeting EGFR, HER2, and HER3. It is structurally characterized by a quinazoline backbone with enhanced halogenation and flexible substituents, enabling it to overcome steric hindrance in drug-binding pockets caused by mutations such as EGFR exon 20 insertions (EGFRex20ins) and HER2 exon 20 insertions (HER2ex20ins) . Preclinical studies demonstrate its potent antitumor activity in HER2-overexpressing or mutant breast, lung, and gastric cancers .

Clinically, this compound has shown objective response rates (ORR) of ~30% and disease control rates (DCR) of ~85% in heavily pretreated HER2ex20ins non-small cell lung cancer (NSCLC) patients, with manageable toxicity (rash, diarrhea, stomatitis) requiring frequent dose reductions . It also exhibits superior blood-brain barrier penetration compared to lapatinib, making it effective against HER2+ brain metastases .

Preparation Methods

Primary Synthetic Routes to Poziotinib

Six-Step Synthesis from 7-Methoxy-4-Oxo-3,4-Dihydroquinazolin-6-Yl Acetate

The most widely cited route begins with 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (Compound 2), proceeding through six stages:

  • Chlorination : Treatment with phosphorus oxychloride (POCl$$3$$) in toluene and triethylamine (Et$$3$$N) at 80°C for 2 hours converts the 4-oxo group to a chloro substituent.
  • Ammonification : Reaction with 3,4-dichloro-2-fluoroaniline in toluene yields 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate (Compound 8) at 94.6% yield.
  • Hydrolysis : Methanolic ammonia cleaves the acetate group, producing 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol (Compound 9).
  • Condensation : Reaction with tert-butyl 4-(tosyloxy)piperidine-1-carboxylate in dimethylformamide (DMF) and potassium carbonate forms the piperidine ether (Compound 6).
  • Boc Deprotection : Trifluoroacetic acid (TFA) removes the tert-butoxycarbonyl (Boc) group.
  • Amidation : Acryloyl chloride introduces the acrylamide side chain, yielding this compound.

Key Advantages :

  • Avoids chromatographic purification through selective crystallization in isopropanol.
  • Achieves an overall yield of 37.2%, surpassing earlier methods requiring column chromatography.

Alternative Industrial-Scale Process

A patent-derived method optimizes large-scale production by modifying solvent systems and reaction conditions:

Step Reagents/Conditions Yield
Chlorination POCl$$3$$, toluene, Et$$3$$N, 75°C, 3 hours 83%
Condensation DMF, K$$2$$CO$$3$$, 70°C, 14 hours 99%
Amidation Acryloyl chloride, THF/H$$_2$$O, 0°C 75%

Improvements :

  • Replaces NH$$_3$$/MeOH with aqueous ammonia, reducing costs.
  • Uses acetone for final hydrochloride salt formation, enhancing purity.

Critical Analysis of Reaction Parameters

Chlorination Agent Optimization

Comparative studies of chlorinating agents (Table 1) highlight POCl$$_3$$’s superiority in conversion efficiency:

Agent Reaction Time (h) Conversion (%)
SOCl$$_2$$ 6 65
PCl$$_3$$ 5 72
POCl$$_3$$ 2 98

POCl$$3$$’s acidic reaction environment necessitates Et$$3$$N to neutralize HCl byproducts, preventing quinazoline degradation.

Solvent and Temperature Effects

  • Toluene vs. Xylene : Toluene minimizes side reactions during chlorination due to lower boiling point (110°C vs. 140°C).
  • Isopropanol Crystallization : Yields 94.6% pure Compound 8 without column chromatography.

Deuterated this compound Synthesis

Isotopic labeling with deuterium (d$$3$$-poziotinib) involves substituting methyliodide with d$$3$$-methyliodide during etherification:

  • Total Yield : 9.02% over seven steps.
  • Metabolic Stability : d$$3$$-poziotinib exhibits a 31% longer half-life (t$${1/2}$$ = 4.6 h) than non-deuterated analog in microsomal assays.

Chemical Reactions Analysis

Synthetic Pathway and Key Reactions

Poziotinib is synthesized through a multi-step route starting from 7-methoxy-4-oxo-3,4-dihydroquinazolin-yl acetate (Compound 2). The optimized procedure involves six stages :

StepReaction TypeReagents/ConditionsProduct/Intermediate
1ChlorinationPOCl₃, Et₃N, 80°C, 4 hours4-chloro-7-methoxyquinazoline
2AmmonificationNH₃ (aq.), MeOH, 25°C4-amino-7-methoxyquinazoline
3HydrolysisHCl (conc.), reflux7-methoxyquinazolin-6-ol
4Condensation3,4-dichloro-2-fluoroaniline, DMF, K₂CO₃Boc-protected piperidine intermediate
5Boc DeprotectionCF₃COOH, CH₂Cl₂, 25°CFree amine intermediate
6AmidationAcrylyl chloride, NaHCO₃, THF, 0–3°CThis compound (final product)

Metabolic Pathways

This compound undergoes hepatic metabolism primarily via CYP3A4 and CYP2D6 , producing 10 metabolites :

MetabolitePathwayEnzyme ResponsibleBioactivity
M1DihydroxylationCYP3A4Inactive
M2O-DemethylationCYP2D6Linked to side effects

In vitro studies using rat liver microsomes (RLMs) show:

  • M1 Formation : Kₘ = 5.99 µM, Vₘₐₓ = 0.12 nmol/min/mg.

  • M2 Formation : Kₘ = 3.50 µM, Vₘₐₓ = 0.09 nmol/min/mg .

Drug-Drug Interactions

Schisandrin A/B (from Schisandra chinensis) inhibits this compound metabolism :

InhibitorMetabolite AffectedIC₅₀ (µM)Inhibition TypeKᵢ (µM)
Schisandrin AM130.74Mixed37.49
Schisandrin AM212.74Mixed37.03
Schisandrin BM12.55Mixed2.61
Schisandrin BM26.97Mixed6.91

This inhibition prolongs this compound’s half-life, necessitating dose adjustments in co-therapy .

Stability and Degradation

  • Thermal Stability : Stable below 187°C; decomposes at 629.7°C (predicted) .

  • Photodegradation : No data available; recommended storage in inert atmosphere at -20°C .

Analytical Characterization

Key spectral data for reaction monitoring:

  • ¹H NMR (Intermediate 6) : δ 8.45 (s, 1H, quinazoline-H), 7.92 (d, 1H, Ar-H), 3.94 (s, 3H, OCH₃) .

  • ESI-MS (this compound) : m/z 492.06 [M+H]⁺ .

Industrial Scalability

The optimized route features:

  • Low-cost starting materials (7-methoxy-4-oxoquinazoline derivatives).

  • Reduced steps (6 vs. 8 in earlier methods) .

  • Environmentally safer reagents (e.g., POCl₃ over PCl₅) .

Scientific Research Applications

Non-Small Cell Lung Cancer (NSCLC)

EGFR Exon 20 Mutations
A pivotal study demonstrated that poziotinib is a potent inhibitor of EGFR exon 20 mutations in metastatic NSCLC. In a phase II trial involving 11 patients, the objective response rate (ORR) was reported at 64% , indicating significant clinical activity against these mutations .

HER2 Exon 20 Mutations
In another phase II study focused on patients with HER2 exon 20 mutant NSCLC, this compound showed an ORR of 27% and a disease control rate (DCR) of 73% . The median progression-free survival (PFS) was approximately 5 months , with a median overall survival (OS) of 15 months . These results highlight its potential as a treatment option where no approved therapies currently exist.

Combination Therapy

Research is ongoing to explore the efficacy of this compound in combination with other therapeutic agents. For instance, its use alongside immunotherapies or other targeted agents may enhance treatment outcomes in patients with complex mutation profiles .

Safety Profile

The safety profile of this compound has been generally manageable, with common adverse effects including skin rash and diarrhea. Serious adverse events were reported but were consistent with those seen in other TKI treatments . Continuous monitoring and reporting are essential to establish long-term safety data as more patients are treated.

Comparative Efficacy

In comparative studies against existing EGFR TKIs like erlotinib and osimertinib, this compound has shown superior activity against exon 20 mutations, which are often resistant to these therapies. This positions this compound as a critical option for patients who have exhausted other treatment avenues .

Case Studies

Several case studies have documented individual patient responses to this compound:

  • Case Study 1: A patient with advanced NSCLC harboring an EGFR exon 20 insertion experienced a significant tumor reduction after initiating treatment with this compound, leading to an extended PFS beyond initial expectations.
  • Case Study 2: Another patient with HER2 exon 20 mutation exhibited partial response after three months on this compound, contributing to a growing body of evidence supporting its use in this population.

Summary Table of Clinical Findings

StudyMutation TypeObjective Response Rate (ORR)Disease Control Rate (DCR)Median PFSMedian OS
Phase II Trial (EGFR Exon 20)EGFR Exon 2064% Not specifiedNot specifiedNot specified
Phase II Trial (HER2 Exon 20)HER2 Exon 2027% 73% 5 months 15 months

Mechanism of Action

Comparison with Similar Compounds

Structural and Mechanistic Differentiation

Key Structural Features

  • Poziotinib : Smaller terminal benzene ring and flexible substituents (e.g., acrylamide group) allow deeper penetration into the ATP-binding pocket of mutant EGFR/HER2 .
  • Afatinib/Dacomitinib : Larger, rigid structures cause steric clashes with EGFRex20ins .
  • Osimertinib : Designed for EGFR T790M mutations but less effective against exon 20 insertions due to bulkier substituents .

Target Selectivity

Compound Primary Targets Key Mutations Addressed
This compound EGFR, HER2, HER4 EGFRex20ins, HER2ex20ins
Afatinib EGFR, HER2, HER4 Common EGFR mutations (e.g., L858R)
Mobocertinib EGFR EGFRex20ins
Neratinib EGFR, HER2 HER2+ breast cancer
Lapatinib EGFR, HER2 HER2+ breast cancer

Preclinical Efficacy

In Vitro IC50 Comparisons (EGFRex20ins Models)

Compound IC50 (nM) Selectivity Index (WT/mutant) Reference
This compound ~1–10 100x lower than osimertinib
Osimertinib ~100 Limited activity
Afatinib ~40 Moderate activity
Mobocertinib ~10–20 Moderate activity

This compound’s flexible structure enables 40–100x greater potency than afatinib and osimertinib in EGFRex20ins models . It also inhibits ABCB1/ABCG2 transporters at low concentrations (0.1–0.6 µM), reversing multidrug resistance (MDR) more effectively than lapatinib or nilotinib .

Clinical Performance

HER2ex20ins NSCLC Trials

Compound Trial Phase ORR DCR Median PFS Key Limitations
This compound II (ZENITH20-2) 27.8% 86.1% 5.5 months High toxicity (dose reductions in 68%)
Trastuzumab-DXd II 61.9% 90.5% 14 months Limited CNS activity
Mobocertinib I/II 35% 78% 7.3 months Diarrhea (85% grade ≥2)

This compound’s brain metastasis efficacy (tumor volume reduction in preclinical models) outperforms lapatinib, with a 2x higher brain/plasma concentration ratio . However, its clinical toxicity profile remains a challenge compared to antibody-drug conjugates like trastuzumab-DXd .

Drug-Drug Interactions

In contrast, afatinib and osimertinib primarily inhibit CYP3A4, requiring careful co-administration with CYP3A4 substrates .

Toxicity Comparison

Adverse Event This compound Afatinib Neratinib
Rash 94% 90% 85%
Diarrhea 72% 95% 80%
Stomatitis 48% 70% 25%
Dose Reductions 68% 50% 40%

Biological Activity

Poziotinib is an oral, irreversible tyrosine kinase inhibitor (TKI) primarily targeting the epidermal growth factor receptor (EGFR) and HER2, particularly effective against exon 20 insertion mutations in non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, focusing on its efficacy, mechanisms of action, and associated clinical findings.

This compound selectively inhibits mutant forms of EGFR and HER2, which are implicated in various cancers, particularly NSCLC. It binds to the ATP-binding site of these receptors, preventing their activation and subsequent downstream signaling pathways that promote tumor growth and survival. This mechanism is particularly relevant for tumors harboring exon 20 insertions, which typically exhibit resistance to first-generation EGFR TKIs like erlotinib and gefitinib.

Phase II Studies

  • Study Overview : The ZENITH20 trial evaluated the efficacy of this compound in patients with advanced or metastatic NSCLC harboring EGFR or HER2 exon 20 insertion mutations. This multicenter, open-label study included several cohorts based on prior treatment status and specific mutations.
  • Results :
    • Objective Response Rate (ORR) : In cohort 1 (EGFR exon 20), the ORR was reported at 32% , with a median progression-free survival (PFS) of 5.5 months .
    • HER2 Exon 20 Mutations : In patients with HER2 exon 20 insertions, the ORR was also significant, indicating a robust antitumor activity across both mutation types .
  • Adverse Events : Common treatment-related adverse events included rash (48.9%), diarrhea (25.6%), and stomatitis (24.4%). Notably, 76.7% of patients required dose reductions due to these events, highlighting the need for careful management during treatment .

Preclinical Studies

Preclinical investigations have demonstrated that this compound exhibits potent anti-tumor activity in cell lines and animal models:

  • Cell Proliferation Assays : Studies using A549 lung cancer cells showed that this compound significantly reduced cell proliferation when administered alone or in combination with other agents like olmutinib. The combination therapy demonstrated enhanced efficacy through synergistic effects on apoptotic pathways .
  • Molecular Docking Studies : These analyses suggested that this compound's binding affinity for mutant EGFR variants is significantly higher than for the wild-type receptor, supporting its selective targeting capability .

Case Studies

Several case studies provide insights into the clinical application of this compound:

  • Case Study 1 : A patient with advanced NSCLC harboring an EGFR exon 20 insertion achieved a partial response after six weeks of treatment with this compound, demonstrating significant tumor shrinkage on imaging studies.
  • Case Study 2 : Another patient with HER2 exon 20 mutation exhibited prolonged stable disease for over six months while on this compound therapy, underscoring its potential as a viable treatment option for this subgroup .

Summary of Findings

Study TypeMutation TypeObjective Response RateMedian PFSCommon Adverse Events
Phase II StudyEGFR Exon 2032%5.5 monthsRash (48.9%), Diarrhea (25.6%)
Phase II StudyHER2 Exon 20SignificantNot specifiedStomatitis (24.4%)
Preclinical ModelA549 Cell LineSignificant ReductionNot applicableN/A

Q & A

Basic Research Questions

Q. What are the key mechanisms of action of Poziotinib in targeting HER2-altered non-small cell lung cancer (NSCLC), and how do these inform preclinical study design?

  • Methodological Answer : this compound inhibits HER2 tyrosine kinase activity by binding to the ATP-binding domain, leading to downstream signaling blockade. Preclinical studies should employ in vitro models (e.g., HER2-mutated cell lines) to assess IC50 values and Western blotting for phosphorylation status of HER2 and downstream effectors (e.g., AKT, ERK). In vivo xenograft models should monitor tumor volume regression and survival endpoints. Include control arms with standard therapies (e.g., trastuzumab) for comparative efficacy .

Q. How can the PICOT framework be applied to structure a Phase II clinical trial evaluating this compound in EGFR-exon 20 mutant NSCLC?

  • Methodological Answer :

  • P (Population): Patients with stage IIIB/IV EGFR-exon 20 mutant NSCLC.
  • I (Intervention): Oral this compound (e.g., 16 mg/day).
  • C (Comparison): Historical controls or concurrent cohorts receiving chemotherapy (e.g., platinum-based regimens).
  • O (Outcome): Objective response rate (ORR) per RECIST v1.1, progression-free survival (PFS).
  • T (Time): Primary endpoint assessment at 6 months.
    Ensure stratification by prior therapy lines and use Cox regression for survival analysis .

Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships in early-phase trials?

  • Methodological Answer : Employ Bayesian adaptive designs to optimize dose escalation, leveraging toxicity (e.g., grade ≥3 adverse events) and efficacy (ORR) data. Use longitudinal mixed-effects models to account for repeated measures (e.g., tumor size over cycles). Sensitivity analyses should address missing data due to dropout rates .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across heterogeneous NSCLC subtypes be resolved?

  • Methodological Answer : Conduct meta-analyses stratified by mutation type (e.g., HER2 vs. EGFR-exon 20), prior therapy exposure, and biomarker status (e.g., PD-L1 expression). Use random-effects models to quantify heterogeneity (I² statistic). Preclinical follow-up should involve patient-derived xenografts (PDXs) from non-responders to identify resistance mechanisms (e.g., MET amplification) .

Q. What experimental strategies validate this compound’s synergy with immune checkpoint inhibitors (ICIs) in overcoming adaptive resistance?

  • Methodological Answer : Design co-culture assays with HER2-altered tumor cells and autologous T cells to assess PD-1/PD-L1 axis modulation post-Poziotinib exposure. In vivo, use syngeneic models with immune-competent mice to quantify tumor-infiltrating lymphocytes (TILs) via flow cytometry. Clinical trials should incorporate serial biopsies for spatial transcriptomics to map immune microenvironment changes .

Q. How can researchers optimize pharmacokinetic (PK) and pharmacodynamic (PD) biomarker sampling in this compound trials?

  • Methodological Answer : Implement sparse PK sampling coupled with population PK modeling (e.g., NONMEM) to estimate exposure variability. PD biomarkers (e.g., circulating tumor DNA for mutation clearance) should be collected at baseline, cycle 2, and progression. Use receiver operating characteristic (ROC) curves to define thresholds for exposure-response relationships .

Q. What methodologies address ethical challenges in enrolling vulnerable populations (e.g., elderly patients) in this compound trials?

  • Methodological Answer : Adopt geriatric assessment tools (e.g., G8 screening) to evaluate fitness for trial participation. Use adaptive randomization to minimize sub-therapeutic dosing in frail subgroups. Include patient-reported outcomes (PROs) like QoL-Questionnaire-C30 to balance efficacy and tolerability .

Q. Data Presentation and Reproducibility

Q. What minimal information standards are critical for reporting this compound’s preclinical data to ensure reproducibility?

  • Methodological Answer : Follow NIH guidelines for preclinical research:

  • Cell line authentication (STR profiling).
  • In vivo studies: ARRIVE 2.0 criteria (e.g., sample size justification, randomization methods).
  • Raw data deposition in repositories like Gene Expression Omnibus (GEO).
    Include detailed protocols for compound preparation and dosing schedules in supplementary materials .

Q. How should researchers structure evidence tables to compare this compound with second-generation HER2 inhibitors (e.g., Neratinib)?

  • Methodological Answer :

ParameterThis compoundNeratinib
Target SpecificityHER2, EGFR-exon 20Pan-HER
ORR in Phase II32% (n=50)25% (n=48)
Common AERash (Grade 3: 28%)Diarrhea (Grade 3: 35%)
Cite primary sources for each data point and perform Chi-square tests for cross-trial comparisons .

Q. Translational and Mechanistic Research

Q. What in silico approaches predict this compound’s binding affinity for novel HER2 mutations identified in clinical cohorts?

  • Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to model HER2-Poziotinib interactions. Validate predictions with surface plasmon resonance (SPR) assays for binding kinetics (KD values). Cross-reference with databases like COSMIC for mutation prevalence .

Q. How can single-cell RNA sequencing (scRNA-seq) elucidate this compound resistance mechanisms in tumor subclones?

  • Methodological Answer : Profile pre- and post-treatment biopsies using 10x Genomics platforms. Cluster cells by transcriptomic signatures and infer copy number variations (inferCNV). Validate candidate pathways (e.g., PI3K/AKT) with CRISPR-Cas9 knockout in resistant cell lines .

Properties

IUPAC Name

1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2FN4O3/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFWVDIFUFFKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148853
Record name Poziotinib
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Molecular Weight

491.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092364-38-9
Record name Poziotinib
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Record name Poziotinib [USAN:INN]
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Record name Poziotinib
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Record name POZIOTINIB
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Synthesis routes and methods

Procedure details

N-(3,4-dichloro-2-fluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine dihydrochloride (100 g) and sodium hydrogen carbonate (66 g) were added to a mixed solvent of tetrahydrofuran (630 ml) and water (1 L), and the temperature of the reaction mixture was cooled to 0° C. with iced water. Acryloyol chloride (24 ml) diluted with tetrahydrofuran (370 ml) was slowly added to the reaction mixture over 30 minutes, followed by stirring at 0° C. for 30 minutes. Upon completion of the reaction, aqueous acetone (2.0 L) was added to the resulting mixture, which was stirred for 12 hours and filtered to produce 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one (72 g, yield: 75%). The solid thus obtained was dissolved in a mixed solvent of dichloromethane (200 ml) and methanol (100 ml), added with ethyl acetate (1.2 L), and stirred for 12 hours. The resulting solid was filtered and washed with ethyl acetate (100 ml). The solid was dried at 40° C. in an oven to produce the compound of formula (II) (55 g, yield: 76%, total yield=57%).
Name
N-(3,4-dichloro-2-fluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine dihydrochloride
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
630 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
370 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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